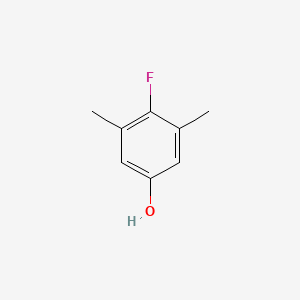

4-Fluoro-3,5-dimethylphenol

CAS No.: 1043450-63-0

Cat. No.: VC8172043

Molecular Formula: C8H9FO

Molecular Weight: 140.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1043450-63-0 |

|---|---|

| Molecular Formula | C8H9FO |

| Molecular Weight | 140.15 g/mol |

| IUPAC Name | 4-fluoro-3,5-dimethylphenol |

| Standard InChI | InChI=1S/C8H9FO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 |

| Standard InChI Key | OMLNGKIOQBMROL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1F)C)O |

| Canonical SMILES | CC1=CC(=CC(=C1F)C)O |

Introduction

Molecular Structure and Chemical Identity

4-Fluoro-3,5-dimethylphenol belongs to the class of halogenated phenols, with the systematic IUPAC name 4-fluoro-3,5-dimethylphenol. Its molecular formula is C₈H₉FO, and it has a molecular weight of 140.15 g/mol . The compound’s structure features a fluorine atom at the 4-position and methyl groups at the 3- and 5-positions, creating a symmetrical substitution pattern that influences its reactivity and physical properties.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 1043450-63-0 |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.15 g/mol |

| Synonyms | 4-Fluoro-3,5-dimethyl-phenol; SCHEMBL1255766; DTXSID70719894 |

| SMILES Notation | CC1=CC(=O)C(C)=C(F)C1 |

The compound’s symmetry enhances its stability, while the electron-withdrawing fluorine atom modulates the phenolic hydroxyl group’s acidity. Computational models predict a pKa value comparable to other fluorophenols (e.g., ~9.5–10.5) , though experimental validation is lacking.

Synthesis and Manufacturing

While no direct synthesis protocols for 4-fluoro-3,5-dimethylphenol are disclosed in the reviewed literature, analogous methods for chlorinated derivatives provide a framework for inference. For example, 4-chloro-3,5-dimethylphenol is synthesized via Friedel-Crafts alkylation followed by chlorination . Adapting this approach, fluorination could be achieved using agents like Selectfluor® or through Balz-Schiemann reactions.

Hypothetical Synthesis Pathway:

-

Friedel-Crafts Methylation:

-

3,5-Dimethylphenol undergoes methylation to introduce additional methyl groups.

-

-

Directed Fluorination:

-

Electrophilic fluorination using a fluorinating agent (e.g., F₂ or Xenon difluoride) in the presence of a Lewis acid catalyst.

-

Challenges include regioselectivity control and minimizing side reactions such as over-fluorination. Industrial-scale production would require optimization for yield and purity, potentially leveraging continuous-flow reactors to enhance safety and efficiency .

Physicochemical Properties

Limited experimental data exist for 4-fluoro-3,5-dimethylphenol, but predictions can be extrapolated from structurally similar compounds:

Table 2: Predicted Physicochemical Properties

The compound’s refractive index is anticipated to be ~1.52–1.55, consistent with aromatic fluorinated compounds . Stability under ambient conditions is expected, though prolonged exposure to UV light may induce degradation.

Applications and Industrial Relevance

4-Fluoro-3,5-dimethylphenol’s primary utility lies in its role as a building block in organic synthesis. Potential applications include:

Pharmaceutical Intermediates

-

Antimicrobial Agents: Fluorophenols are explored for topical antiseptics, though 4-fluoro-3,5-dimethylphenol’s efficacy remains untested .

-

Prodrug Development: The phenolic group can be functionalized to improve bioavailability of drug candidates.

Agrochemicals

-

Herbicides and Fungicides: Fluorinated phenols disrupt microbial cell membranes, offering potential in crop protection .

Materials Science

-

Polymer Additives: As a stabilizer or cross-linking agent in fluoropolymer production.

Research Gaps and Future Directions

Despite its structural promise, 4-fluoro-3,5-dimethylphenol remains understudied. Critical research priorities include:

-

Experimental Characterization: Determination of melting/boiling points, solubility, and spectral data (NMR, IR).

-

Toxicological Profiling: Assessment of ecotoxicity and mammalian cell cytotoxicity.

-

Synthetic Optimization: Development of scalable, regioselective fluorination methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume